human Dermcidin
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
SSLLEKGLDGAKKAVGGLGKLGKDAVEDLESVGKGAVHDVKDVLDSV |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Dermcidin is primarily recognized for its broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its peptides, particularly DCD-1 and DCD-1L, demonstrate significant microbicidal effects under physiological conditions similar to those found in human sweat.
Table 1: Antimicrobial Activity of Dermcidin Peptides
| Peptide | Target Organisms | Activity | Concentration Effective |
|---|---|---|---|
| DCD-1 | Gram-positive and Gram-negative bacteria | Inhibits growth | ~10 μg/mL |
| DCD-1L | Bacteria and viruses | Induces cytokine production | Effective in vitro |
| DCD-2 | Fungi | Broad-spectrum activity | High salt and pH tolerance |
Dermcidin's effectiveness is maintained across a wide range of pH levels and ionic strengths, which enhances its utility as a natural defense mechanism on the skin surface .
Role in Skin Immunity
Beyond its antimicrobial function, dermcidin also contributes to skin immunity by activating keratinocytes. Research indicates that DCD-1L stimulates keratinocytes to produce various cytokines and chemokines, such as TNF-alpha and IL-8, which are vital for immune responses . This suggests that dermcidin not only acts as a barrier against pathogens but also modulates immune signaling pathways.
Case Study: Dermcidin in Atopic Dermatitis
A study investigated the levels of dermcidin-derived peptides in patients with atopic dermatitis (AD). It was found that AD patients exhibited significantly reduced levels of DCD peptides in their sweat compared to healthy individuals. This deficiency may contribute to the impaired innate immune defense observed in these patients .
Therapeutic Potential
The unique properties of dermcidin have prompted research into its potential therapeutic applications. For instance:
- Hepatic Ischemia : Studies suggest that dermcidin can protect against hepatic ischemia-reperfusion injury by modulating inflammatory responses .
- Diabetes Management : Research has indicated that dermcidin isoform-2 may influence blood glucose levels by inhibiting nitric oxide synthases, thereby affecting insulin synthesis .
Table 2: Therapeutic Applications of Dermcidin
| Application Area | Mechanism | Potential Benefit |
|---|---|---|
| Hepatic Injury | Anti-inflammatory effects | Reduces tissue damage |
| Diabetes | Inhibition of nitric oxide synthases | Regulates blood glucose levels |
| Skin Infections | Enhanced antimicrobial activity | Improves skin defense in AD patients |
Preparation Methods
Escherichia coli Expression with Fusion Tags
Ketosteroid Isomerase Fusion and CNBr Cleavage
Cipáková et al. (2006) reported cloning the dermcidin coding sequence downstream of a 125-amino-acid ketosteroid isomerase gene and upstream of a His6-tag in the pET-31b(+) vector, expressed in Escherichia coli as inclusion bodies. The fusion protein was purified via His-tag affinity chromatography and cleaved by cyanogen bromide (CNBr) to release a 48-amino-acid dermcidin variant (DCD-1Hsl). This method yielded milligram quantities of peptide with over 95% purity and demonstrated antimicrobial activity against multiple pathogens.
Advantages: Fast, efficient for milligram-scale production.
Limitations: CNBr cleavage is inefficient and limited by methionine residues in the sequence; inclusion body solubilization requires harsh chemicals like urea or guanidine hydrochloride.SUMO (Small Ubiquitin-like Modifier) Fusion System
A more recent approach uses SUMO fusion tags to improve solubility and expression yield of dermcidin peptides. The SUMO tag enhances solubility, prevents inclusion body formation, and can be specifically cleaved by SUMO protease Ulp1 to release native peptide without extra residues. Expression is performed in E. coli, followed by affinity purification using His6-tagged SUMO fusion, protease cleavage, and peptide isolation. This method allows production of biologically active DCD-1L peptide with confirmed mass by MALDI-TOF-TOF and antimicrobial activity against E. coli.
Advantages: Avoids harsh chemicals, yields soluble protein, specific cleavage, scalable for industrial production.
Limitations: Requires SUMO protease and affinity chromatography steps.Intein-Mediated Expression System
Hong et al. (2010) developed a method using intein-mediated self-cleaving tags in E. coli for dermcidin (DCD-1L) production. The dermcidin gene was PCR-amplified and cloned into the pTYB11 vector, which allows fusion to an intein tag that self-cleaves under specific conditions, releasing the peptide without additional residues. This method simplifies purification and yields active peptide.
Advantages: Simple purification, no residual tag sequences, effective for antimicrobial peptide production.
Limitations: Requires optimization of cleavage conditions for intein activity.
Proteolytic Processing of Dermcidin Precursor
- The native dermcidin precursor (91 amino acids) undergoes proteolytic processing after secretion into sweat, producing multiple peptides including the 48-amino-acid DCD-1L. Processing involves removal of the 19-amino-acid N-terminal signal peptide and further cleavage by various proteases such as carboxypeptidases and cathepsin D.
- The exact proteases responsible for initial cleavage at the QRSSL site to generate DCD-1L remain unidentified. Subsequent trimming produces peptides with variable N- and C- termini, which are stable in sweat for weeks.
- This natural processing is mimicked or bypassed in recombinant methods by expressing only the active peptide domain or using chemical/enzymatic cleavage to release the peptide from fusion partners.
Comparative Summary of Preparation Methods
| Method | Expression Host | Fusion Tag / Strategy | Cleavage Method | Purity & Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Ketosteroid Isomerase Fusion | E. coli | Ketosteroid isomerase + His6 | CNBr chemical cleavage | Milligram quantities, >95% purity | Fast, established method | Inefficient cleavage, inclusion bodies, harsh solubilization |
| SUMO Fusion | E. coli | SUMO + His6 | SUMO protease Ulp1 | High purity, soluble protein | Soluble expression, specific cleavage, scalable | Requires protease, affinity chromatography |
| Intein-Mediated Expression | E. coli | Intein tag (pTYB11 vector) | Self-cleavage by intein | Active peptide, simplified purification | No residual tag, simple purification | Optimization of cleavage conditions needed |
Q & A
Q. What methodologies are recommended for detecting and quantifying Dermcidin (DCD) expression in human tissues?
- Methodological Answer : Use immunohistochemistry (IHC) with validated anti-DCD antibodies to localize DCD in eccrine sweat glands . For quantification, employ RT-PCR or RNA-seq to measure transcript levels, supplemented by proteomics (e.g., LC-MS/MS) to confirm protein expression. Ensure controls for contamination, as DCD is abundant in sweat and can adhere to non-target tissues during sample preparation .
Advanced Research Question
Q. How can researchers resolve contradictions in reported DCD expression levels in non-sweat gland tissues (e.g., cancer cells or leukocytes)?
- Methodological Answer : Validate findings at the protein level using Western blotting or mass spectrometry, as mRNA detection alone may not confirm functional expression . Include negative controls (e.g., tissues without sweat gland contamination) and replicate experiments across multiple cohorts. For leukocytes, isolate cells via FACS to exclude sweat-derived contamination .
Basic Research Question
Q. What is the role of DCD-derived peptides in innate immunity, and how can their antimicrobial activity be tested?
- Methodological Answer : DCD is proteolytically processed in sweat into peptides (e.g., DCD-1L) with broad-spectrum antimicrobial activity. Test functionality via in vitro assays:
- MIC/MBC assays : Measure minimum inhibitory/bactericidal concentrations against pathogens like S. aureus .
- Membrane permeability assays : Use fluorescent dyes (e.g., SYTOX Green) to assess bacterial membrane disruption .
Advanced Research Question
Q. What experimental models are suitable for studying DCD's functional relevance in cancer progression or cachexia?
- Methodological Answer : Use patient-derived xenografts (PDXs) or cancer cell lines (e.g., gastric cancer models) with CRISPR-mediated DCD knockout/overexpression. Correlate DCD levels with clinical outcomes (e.g., survival via Kaplan-Meier analysis ) or cachexia markers (e.g., IL-6, TNF-α). Validate findings in cohorts stratified by DCD expression .
Methodological Challenge
Q. How can researchers ensure reproducibility when isolating DCD from human sweat or forensic samples?
- Answer : Standardize sweat collection (e.g., absorbent pads on the forehead) and immediately process samples to prevent degradation . Use protease inhibitors and avoid materials prone to DCD adhesion (e.g., cotton). For forensic samples, validate extraction protocols via spike-and-recovery experiments .
Advanced Research Question
Q. What strategies can elucidate DCD's interaction with non-coding RNAs (e.g., lncRNA STCAT3) in cancer pathways?
- Methodological Answer : Perform RNA-protein pull-down assays using biotinylated lncRNA probes followed by Western blotting for DCD . Combine with RIP-seq (RNA immunoprecipitation sequencing) to identify binding motifs. Validate functional interactions via luciferase reporter assays in DCD-knockdown models .
Data Analysis Challenge
Q. What statistical approaches are optimal for analyzing DCD's correlation with clinical outcomes (e.g., survival, recurrence)?
- Answer : Use Cox proportional hazards models for multivariate analysis, adjusting for confounders (e.g., tumor stage). Perform Kaplan-Meier survival curves with log-rank tests to compare high vs. low DCD expression groups . Report hazard ratios (HR) and 95% confidence intervals (CI) .
Functional Study Design
Q. How can researchers identify bioactive DCD-derived peptides and their mechanisms of action?
- Answer : Fractionate sweat samples via HPLC and screen fractions for antimicrobial/cytokine-modulating activity . Use Edman degradation or de novo sequencing (via MS/MS) to identify peptide sequences. Validate mechanisms using lipid bilayer assays (for membrane disruption) or cytokine arrays (for immunomodulation) .
Ethical Consideration
Q. What protocols are critical for ethical collection of human sweat samples in DCD studies?
- Answer : Obtain informed consent specifying sample usage (e.g., genomic/proteomic analysis). Ensure IRB approval for protocols involving vulnerable populations (e.g., pregnant women, based on leukocyte studies ). De-identify forensic samples to protect donor privacy .
Cross-Species Challenge
Q. Why is DCD considered an orphan gene, and how can researchers address the lack of rodent homologs?
- Answer : DCD evolved in primates alongside eccrine sweat glands; rodents lack orthologs . Use primate models (e.g., macaques) or generate transgenic mice expressing human DCD. For in vitro studies, employ human 3D skin models or sweat gland organoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
